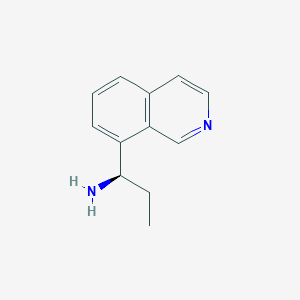
(R)-1-(Isoquinolin-8-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(Isoquinolin-8-yl)propan-1-amine is a chiral amine compound that features an isoquinoline ring. Compounds containing isoquinoline structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Isoquinolin-8-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and a suitable chiral amine precursor.
Reaction Conditions: The reaction conditions often involve catalytic hydrogenation, reductive amination, or other chiral synthesis techniques to ensure the correct stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Large-Scale Synthesis: Utilizing batch reactors or continuous flow reactors.
Optimization: Reaction conditions are optimized for yield and purity, often involving high-pressure hydrogenation or enzymatic resolution.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(Isoquinolin-8-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The isoquinoline ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could introduce various functional groups onto the isoquinoline ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(Isoquinolin-8-yl)propan-1-amine is used as a building block for synthesizing more complex molecules.
Biology
In biological research, it may be used to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, compounds with isoquinoline structures are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry
In the industry, such compounds might be used in the synthesis of pharmaceuticals or as intermediates in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-(Isoquinolin-8-yl)propan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(Isoquinolin-8-yl)propan-1-amine: The enantiomer of the compound.
1-(Isoquinolin-8-yl)ethanamine: A similar compound with a different alkyl chain length.
1-(Isoquinolin-8-yl)butan-1-amine: Another similar compound with a longer alkyl chain.
Uniqueness
®-1-(Isoquinolin-8-yl)propan-1-amine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets.
Propiedades
Fórmula molecular |
C12H14N2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
(1R)-1-isoquinolin-8-ylpropan-1-amine |
InChI |
InChI=1S/C12H14N2/c1-2-12(13)10-5-3-4-9-6-7-14-8-11(9)10/h3-8,12H,2,13H2,1H3/t12-/m1/s1 |
Clave InChI |
XEQQZXXGELZPFW-GFCCVEGCSA-N |
SMILES isomérico |
CC[C@H](C1=CC=CC2=C1C=NC=C2)N |
SMILES canónico |
CCC(C1=CC=CC2=C1C=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















